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Compound of Interest

Compound Name: Menin-MLL inhibitor 20

Cat. No.: B8201747 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Menin-MLL inhibitor 20, a precursor to the

irreversible inhibitor BMF-219 (Icovamenib), with other prominent Menin-MLL inhibitors

currently under investigation. The information presented herein is intended to assist

researchers in selecting the most appropriate compounds for their studies in oncology and drug

discovery.

Introduction to Menin-MLL Inhibition
The interaction between menin and the histone methyltransferase MLL (KMT2A) is a critical

driver of leukemogenesis, particularly in acute leukemias with MLL gene rearrangements or

NPM1 mutations. This interaction is essential for the recruitment of the MLL complex to

chromatin, leading to the upregulation of leukemogenic genes such as HOXA9 and MEIS1.

Disrupting the menin-MLL interaction has emerged as a promising therapeutic strategy, leading

to the development of several small molecule inhibitors.

Menin-MLL inhibitor 20 is a synthetic intermediate in the production of BMF-219

(Icovamenib), an irreversible inhibitor of the menin-MLL interaction. This guide compares its

profile with key reversible and other preclinical inhibitors, including Revumenib (SNDX-5613)

and Ziftomenib (KO-539), which have advanced into clinical trials, and the well-characterized

preclinical compound VTP-50469.
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Certificate of Analysis: Menin-MLL Inhibitor 20
A Certificate of Analysis (CoA) provides key quality control and characterization data for a

chemical compound. While a batch-specific CoA should be obtained from the supplier, a typical

CoA for Menin-MLL inhibitor 20 would include the following specifications:

Parameter Specification

Appearance White to off-white solid

CAS Number 2448173-47-3

Molecular Formula C₃₃H₄₀N₈O₄

Molecular Weight 612.7 g/mol

Purity (by HPLC) ≥98%

Solubility Soluble in DMSO

Storage -20°C

Comparative Efficacy of Menin-MLL Inhibitors
The efficacy of Menin-MLL inhibitors is typically assessed by their ability to inhibit the

proliferation of cancer cell lines harboring MLL rearrangements. The half-maximal inhibitory

concentration (IC50) is a key metric for comparing the potency of these compounds.

In Vitro Potency
The following table summarizes the reported IC50 values for various Menin-MLL inhibitors

across a panel of MLL-rearranged leukemia cell lines.
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Compound
MOLM-13
(AML)

MV4;11
(AML)

RS4;11
(ALL)

KOPN-8
(ALL)

THP-1
(AML)

VTP-50469 13 nM[1][2][3]
10-17 nM[1]

[2][3][4]
25 nM[1][2][3] 15 nM[1][2][3] 37 nM[1][2][3]

BMF-219

(Icovamenib)

Data not

available
6 nM[5]

Data not

available

Data not

available

Data not

available

MI-503
Data not

available
14.7 nM[6]

Data not

available

Data not

available

Data not

available

MI-3454 7-27 nM[6] 7-27 nM[6]
Data not

available

Data not

available
7-27 nM[6]

Note: Direct head-to-head comparative studies are limited, and experimental conditions may

vary between reported values.

VTP-50469, a close analog of the clinically advanced Revumenib, demonstrates potent low

nanomolar activity against a broad range of MLL-rearranged leukemia cell lines.[7] BMF-219

has shown exceptional potency in the MV4;11 cell line.[5]

In Vivo Efficacy
Preclinical in vivo studies using mouse models of MLL-rearranged leukemia are crucial for

evaluating the therapeutic potential of these inhibitors. Patient-derived xenograft (PDX) models

are particularly valuable for assessing efficacy in a more clinically relevant setting.

In a PDX mouse model of B-cell acute lymphoblastic leukemia (B-ALL), VTP-50469

administered orally at 120 mg/kg twice daily resulted in a dramatic increase in the survival of

the treated mice.[7]

Mechanism of Action: Disrupting the Menin-MLL
Interaction
The primary mechanism of action for this class of inhibitors is the disruption of the protein-

protein interaction between menin and MLL. This prevents the recruitment of the MLL complex

to target gene promoters, leading to the downregulation of key oncogenes.
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Caption: The Menin-MLL signaling pathway and the mechanism of inhibitor action.

Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.

Below are outlines for key assays used in the evaluation of Menin-MLL inhibitors.

Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and

proliferation.

Cell Plating: Seed leukemia cell lines (e.g., MOLM-13, MV4;11) in 96-well plates at a density

of 5,000-10,000 cells per well.

Compound Treatment: Treat cells with a serial dilution of the Menin-MLL inhibitor or DMSO

as a vehicle control.

Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified CO₂ incubator.

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

solution to each well and incubate for 4 hours.

Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based solution) to

dissolve the formazan crystals.
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Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against

the logarithm of the inhibitor concentration.

Seed Leukemia Cells
in 96-well plate

Add Serial Dilutions
of Inhibitor
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Add MTT Reagent

Incubate for 4 hours
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Click to download full resolution via product page
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Caption: A typical workflow for a cell viability (MTT) assay.

Chromatin Immunoprecipitation (ChIP) Assay
ChIP assays are used to investigate the interaction of proteins with specific DNA regions in the

cell nucleus.

Cell Treatment: Treat leukemia cells with the Menin-MLL inhibitor or DMSO for a specified

period (e.g., 48-72 hours).

Cross-linking: Cross-link proteins to DNA using formaldehyde.

Cell Lysis and Sonication: Lyse the cells and shear the chromatin into small fragments by

sonication.

Immunoprecipitation: Incubate the chromatin with an antibody specific to the protein of

interest (e.g., anti-Menin or anti-MLL).

Immune Complex Capture: Capture the antibody-protein-DNA complexes using protein A/G

magnetic beads.

Washing: Wash the beads to remove non-specific binding.

Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the

cross-links by heating.

DNA Purification: Purify the DNA.

Quantitative PCR (qPCR): Quantify the amount of precipitated DNA corresponding to

specific gene promoters (e.g., HOXA9, MEIS1) using qPCR.

Conclusion
Menin-MLL inhibitor 20, as a precursor to the irreversible inhibitor BMF-219, is part of a

promising class of targeted therapies for acute leukemias. Preclinical data for BMF-219 and

other Menin-MLL inhibitors like VTP-50469 demonstrate potent and selective activity against

MLL-rearranged cancer cells. The advancement of compounds like Revumenib and Ziftomenib

into clinical trials underscores the therapeutic potential of this approach. For researchers, the
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choice of inhibitor will depend on the specific research question, with compounds like VTP-

50469 offering a well-characterized tool for preclinical studies, while Menin-MLL inhibitor 20
provides a route to investigate the effects of irreversible inhibition. Careful consideration of the

comparative efficacy and the specific experimental context is crucial for advancing our

understanding of Menin-MLL inhibition in cancer therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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